5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
CAS No.: 242797-20-2
Cat. No.: VC7877287
Molecular Formula: C14H10ClF3N2O2
Molecular Weight: 330.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 242797-20-2 |
|---|---|
| Molecular Formula | C14H10ClF3N2O2 |
| Molecular Weight | 330.69 g/mol |
| IUPAC Name | 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H10ClF3N2O2/c15-10-5-11(12(19)21)13(22)20(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H2,19,21) |
| Standard InChI Key | RYKPZJFYCXZPBI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. Key structural elements include:
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A pyridine ring substituted at position 5 with chlorine and at position 2 with an oxo group.
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A benzyl group at position 1, bearing a trifluoromethyl (-CF) substituent on the para-position of the aromatic ring.
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A carboxamide group at position 3, contributing to hydrogen-bonding potential .
The trifluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in drug design.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves:
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Pyridine Ring Formation: Condensation of a β-keto ester with ammonium acetate to generate the dihydropyridinone core.
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Benzylation: Alkylation with 4-(trifluoromethyl)benzyl bromide under basic conditions.
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Carboxamide Introduction: Coupling of the carboxylic acid intermediate with an amine using carbodiimide reagents.
Example Reaction Scheme:
Analytical Characterization
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) typically shows ≥95% purity, with retention times around 8–10 minutes using a C18 column and acetonitrile/water mobile phase .
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Melting Point: Related derivatives (e.g., CAS 338977-66-5) exhibit melting points of 197–199°C, suggesting similar thermal stability .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.69 g/mol | |
| Boiling Point | (predicted) | |
| Density | (predicted) | |
| pKa | (predicted) | |
| LogP (Partition Coefficient) | 3.2 (estimated) |
Solubility and Stability
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